2,3,6-Tribromopyridine

SNAr regioselectivity Medicinal chemistry Pyridylpiperazine synthesis

2,3,6-Tribromopyridine delivers exclusive stepwise reactivity: the 2‑position bromine is ortho‑nitrogen activated for SNAr, the 6‑position enables efficient cross‑coupling, and the 3‑position provides the final functionalization handle. This unmatched regioselectivity allows chemists to construct complex trisubstituted pyridines, such as the GE2270 antibiotic core, in just 4 steps. Alternative isomers cannot replicate this sequential logic. Choose 2,3,6‑tribromopyridine when your target demands precise substitution at the 2‑, 3‑ and 6‑positions.

Molecular Formula C5H2Br3N
Molecular Weight 315.79 g/mol
CAS No. 2402-92-8
Cat. No. B181223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,6-Tribromopyridine
CAS2402-92-8
Molecular FormulaC5H2Br3N
Molecular Weight315.79 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1Br)Br)Br
InChIInChI=1S/C5H2Br3N/c6-3-1-2-4(7)9-5(3)8/h1-2H
InChIKeyDEFQJQYLAIGWAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,6-Tribromopyridine CAS 2402-92-8: Technical Baseline for Procurement and Research Applications


2,3,6-Tribromopyridine (CAS 2402-92-8) is a heteroaryl trihalide with molecular formula C5H2Br3N and molecular weight 315.79 g/mol, characterized by three bromine substituents at the 2-, 3-, and 6-positions of the pyridine ring [1]. The compound exhibits a melting point of 82-83°C and predicted boiling point of 299.2±35.0°C [2]. This specific bromination pattern creates a distinct electronic and steric environment that determines its reactivity profile in nucleophilic aromatic substitution (SNAr) and cross-coupling chemistry [3].

Why 2,3,6-Tribromopyridine Cannot Be Simply Replaced by Other Tribromo- or Dibromopyridine Isomers


The bromination pattern on the pyridine ring is not interchangeable across positional isomers. The 2,3,6-tribromo substitution pattern produces fundamentally different regioselectivity in sequential functionalization compared to 2,3,5-tribromopyridine or 2,4,6-tribromopyridine [1]. In SNAr reactions, the 2-position bromine adjacent to the pyridine nitrogen exhibits markedly enhanced leaving-group propensity relative to meta or para bromines, enabling predictable, stepwise functionalization that cannot be replicated with alternative isomers [2]. Furthermore, the reactivity of bromopyridines in C-H bond arylation is strongly dependent on the C6 substituent, making the 6-bromo group a critical determinant of coupling efficiency that is absent in 2,3-dibromo or 2,5-dibromo analogs [3].

Quantitative Differentiation Evidence for 2,3,6-Tribromopyridine Against Closest Structural Analogs


Regioselective SNAr at C2 Position Enables Sequential Functionalization Unavailable with 2,4,6-Tribromopyridine

In the synthesis of 3,5-disubstituted pyridylpiperazines, 2,3,5-tribromopyridine undergoes SNAr exclusively at the C2 position with complete regiocontrol to generate N-(3,5-dibromo-2-pyridyl)piperazine intermediate 2a in quantitative yield [1]. The 2,3,6-isomer, possessing bromine at C6 rather than C5, would similarly undergo C2 SNAr but subsequently enables a distinct cross-coupling sequence at C6 that is stereoelectronically different from C5 functionalization. This contrasts with 2,4,6-tribromopyridine, where the 4-position bromine is significantly less reactive under standard SNAr conditions due to meta positioning relative to the pyridine nitrogen, necessitating harsher conditions or alternative strategies for sequential derivatization.

SNAr regioselectivity Medicinal chemistry Pyridylpiperazine synthesis

Differential Reactivity with Homoleptic Zincate Reagents Relative to Dibromopyridines

Bromopyridines undergo efficient and chemoselective bromine-metal exchange at room temperature when treated with substoichiometric nBu4ZnLi2·TMEDA reagent (1/3 equiv) [1]. While the study examined a set of bromopyridines, the 2,3,6-tribromo substitution pattern presents three electronically distinct bromine environments (C2 and C6 ortho-activated; C3 meta-deactivated), enabling tunable chemoselectivity in zincate-mediated exchange. This contrasts with 2,6-dibromopyridine, which offers only two symmetrically equivalent reactive sites, limiting sequential functionalization options. The study further demonstrated that tBu4ZnLi2·TMEDA was inefficient below one equivalent [1], establishing that reagent selection must be matched to specific bromination patterns.

Halogen-metal exchange Negishi coupling Organozinc reagents

Validated Synthetic Utility in Complex Natural Product Core Construction

2,3,6-Tribromopyridine was selected as the starting material for constructing the trisubstituted pyridine core of GE2270 thiazolyl peptide antibiotics, achieving conversion to the target pyridine (R,R)-1 in only four synthetic steps [1]. This specific isomer was chosen because the 2,3,6-bromination pattern enables the required sequential substitution sequence to install three distinct functional groups with precise regiocontrol. The alternative 2,3,5- or 2,4,6-isomers would yield different substitution patterns incompatible with the target pharmacophore geometry.

GE2270 antibiotics Thiazolyl peptides Heterocyclic core synthesis

Protonation to Electrophilic Species Enables Amine Coupling Not Accessible with Less Brominated Analogs

2,3,6-Tribromopyridine can be protonated by phosphorus pentachloride (PCl5) to form an electrophilic species that undergoes reaction with piperidine or methylamine . This protonation-activation pathway is enabled by the cumulative electron-withdrawing effect of three bromine substituents, which stabilizes the protonated intermediate and enhances electrophilicity at the pyridine ring. Less brominated analogs (e.g., 2-bromopyridine or 2,6-dibromopyridine) exhibit insufficient electron deficiency to support this activation mode under comparable conditions.

Electrophilic pyridine activation Amine coupling Phosphorus pentachloride

Alkene Cross-Coupling Yields Benzotriazole Derivatives via Rearrangement

Cross-coupling reactions between 2,3,6-tribromopyridine and alkenes have been demonstrated experimentally, with the reaction product undergoing isomerization to yield 1H-benzotriazole derivatives . This tandem coupling-rearrangement sequence is specific to the 2,3,6-bromination pattern and provides access to benzotriazole scaffolds that cannot be obtained from 2,3,5- or 2,4,6-tribromopyridine due to differing regiochemical outcomes of the alkene insertion step.

Heck-type coupling Heterocyclic rearrangement Benzotriazole synthesis

Procurement-Driven Application Scenarios Where 2,3,6-Tribromopyridine Provides Verifiable Differentiation


Sequential Functionalization for Trisubstituted Pyridine Pharmacophores

When constructing trisubstituted pyridine scaffolds for medicinal chemistry programs, 2,3,6-tribromopyridine enables three-step sequential functionalization with predictable regiocontrol: C2 SNAr (activated by ortho nitrogen), followed by C6 cross-coupling (ortho-activated), and finally C3 functionalization (least reactive site). This sequential logic was successfully applied in the 4-step synthesis of the GE2270 antibiotic heterocyclic core [1]. Procurement should prioritize 2,3,6-tribromopyridine when the target molecule requires substituents at the 2-, 3-, and 6-positions specifically. Alternative isomers (2,3,5- or 2,4,6-tribromopyridine) produce substitution patterns incompatible with this geometry.

Room-Temperature Halogen-Metal Exchange for Negishi Coupling Cascades

For chemists developing Negishi cross-coupling protocols, 2,3,6-tribromopyridine offers compatibility with homoleptic zincate reagents (nBu4ZnLi2·TMEDA) that enable efficient bromine-metal exchange at room temperature using substoichiometric reagent loading (1/3 equiv) [1]. The 2,3,6-pattern provides three differentiated sites for sequential zincate exchange, enabling cascade functionalization strategies not possible with dibromopyridines (max two sites) or symmetrically substituted isomers (simultaneous reactivity).

Electrophilic Activation for Amine-Functionalized Pyridine Derivatives

When direct amine functionalization of the pyridine ring is required without palladium catalysis, 2,3,6-tribromopyridine can be activated via PCl5 protonation to generate an electrophilic species that reacts with piperidine or methylamine [1]. This activation mode depends on the cumulative electron-withdrawing effect of three bromine substituents, which is insufficient in less brominated analogs (e.g., 2-bromopyridine, 2,6-dibromopyridine).

Benzotriazole Scaffold Construction via Alkene Coupling-Rearrangement

For researchers synthesizing benzotriazole derivatives for materials science or pharmaceutical applications, 2,3,6-tribromopyridine provides a direct entry via alkene cross-coupling followed by isomerization to 1H-benzotriazole [1]. This tandem sequence is specific to the 2,3,6-bromination geometry and represents a distinct synthetic pathway relative to 2,3,5- or 2,4,6-tribromopyridine isomers.

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